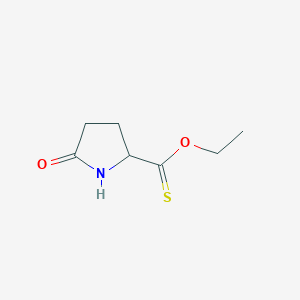
Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.2271 g/mol . It is also known by other names such as Benzenepropanoic acid, 2-hydroxy-, ethyl ester; Hydrocinnamic acid, o-hydroxy-, ethyl ester; Ethyl 3-(2-hydroxyphenyl)propionate; Ethyl melilotate; and Ethyl o-hydroxyhydrocinnamate . This compound is characterized by the presence of an ester group and a hydroxyl group attached to a benzene ring, making it a versatile molecule in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate can be synthesized through various methods. One common approach involves the esterification of 2-hydroxyphenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group.
Major Products Formed
Oxidation: Formation of 2-hydroxyacetophenone or 2-hydroxybenzaldehyde.
Reduction: Formation of 2-hydroxy-3-(2-hydroxyphenyl)propanol.
Substitution: Formation of 2-chloro-3-(2-hydroxyphenyl)propanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the food industry as a flavoring agent and in the production of fragrances.
Wirkmechanismus
The mechanism of action of Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-(2-hydroxyphenyl)propanoate: Similar structure but lacks the chiral center.
Ethyl 2-hydroxy-3-phenylpropanoate: Similar structure but with a different substitution pattern on the benzene ring.
Ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate: Similar structure but with the hydroxyl group in the para position.
These comparisons highlight the uniqueness of Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate in terms of its specific functional groups and chiral center, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C11H14O4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H14O4/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6,10,12-13H,2,7H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
AWMHGZXXNZOAIF-SNVBAGLBSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1O)O |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=CC=C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13336430.png)
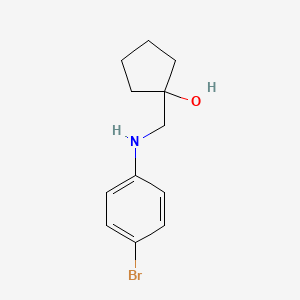
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B13336444.png)
![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13336445.png)
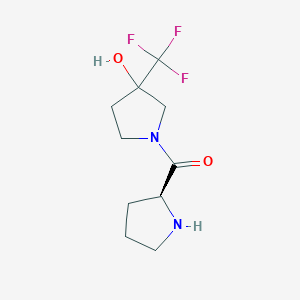

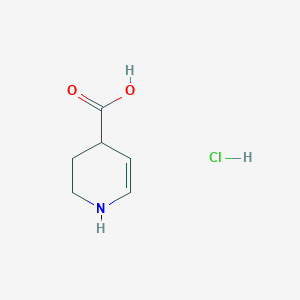
![2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid](/img/structure/B13336470.png)
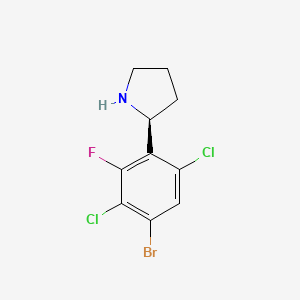
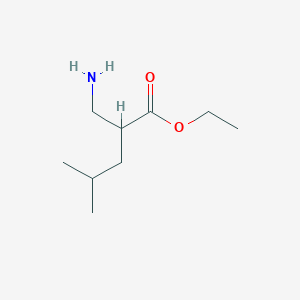
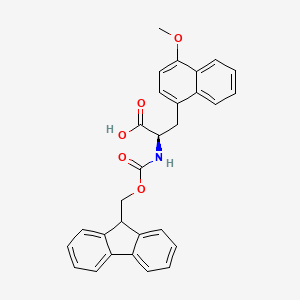
![2-[Cyano(ethyl)amino]ethan-1-ol](/img/structure/B13336498.png)
